4-Chloro-N-(4-nitrobenzyl)aniline

Catalog No.
S12166644
CAS No.
M.F
C13H11ClN2O2
M. Wt
262.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-N-(4-nitrobenzyl)aniline

Product Name

4-Chloro-N-(4-nitrobenzyl)aniline

IUPAC Name

4-chloro-N-[(4-nitrophenyl)methyl]aniline

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

InChI

InChI=1S/C13H11ClN2O2/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18/h1-8,15H,9H2

InChI Key

NRSVSLWVTAGJQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)Cl)[N+](=O)[O-]

4-Chloro-N-(4-nitrobenzyl)aniline is an organic compound characterized by its unique structure, which consists of a chloro group, a nitro group, and an aniline moiety. Its molecular formula is C13_{13}H11_{11}ClN2_2O2_2, and it has a molecular weight of approximately 260.67 g/mol. The compound is notable for its potential applications in pharmaceuticals and materials science due to its reactive functional groups.

Typical of aromatic amines and nitro compounds, including:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, altering the compound's reactivity and properties.
  • Coupling Reactions: It can participate in coupling reactions with diazonium salts, forming azo compounds, which are useful in dye synthesis.

The synthesis of 4-chloro-N-(4-nitrobenzyl)aniline typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-chloroaniline and 4-nitrobenzaldehyde.
  • Reaction Conditions: These compounds are reacted in a solvent such as ethanol under reflux conditions or at room temperature with stirring.
  • Purification: The resulting product is purified through crystallization or chromatography to achieve high purity levels.

A notable method includes dissolving 4-chloroaniline in absolute ethanol, adding 4-nitrobenzaldehyde, and stirring until the reaction completes, yielding the desired compound with good purity and yield .

4-Chloro-N-(4-nitrobenzyl)aniline has several applications:

  • Pharmaceuticals: It can serve as a precursor in the synthesis of various pharmaceutical agents.
  • Dyes and Pigments: Due to its chromophoric properties, it may be utilized in dye synthesis.
  • Research: It serves as a valuable reagent in organic synthesis and material science research.

Studies on similar compounds have shown that they can interact with biological systems through enzyme inhibition or binding to cellular targets. For instance, nitroanilines may affect the activity of various enzymes involved in metabolic pathways. Detailed interaction studies specific to 4-chloro-N-(4-nitrobenzyl)aniline are necessary to fully understand its biological implications.

Several compounds share structural similarities with 4-chloro-N-(4-nitrobenzyl)aniline. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
4-ChloroanilineContains a chloro group and amino groupBasic aniline structure
4-NitroanilineContains a nitro group and amino groupLacks halogen substitution
N-(4-Nitrophenyl)methylamineContains a methylamine and nitrophenylDifferent amine substitution
2-Chloro-N-(4-nitrophenyl)anilineSimilar structure but different chlorine positionVariation in chlorination site

Each of these compounds has unique properties that differentiate them from 4-chloro-N-(4-nitrobenzyl)aniline, particularly regarding their reactivity and potential applications.

Nitrobenzylation Strategies via Nucleophilic Aromatic Substitution

Nitrobenzylation of 4-chloroaniline typically employs 4-nitrobenzyl halides or aldehydes under nucleophilic aromatic substitution (NAS) conditions. A benchmark method involves dissolving 4-chloroaniline in absolute ethanol, followed by the addition of 4-nitrobenzaldehyde under reflux. The reaction proceeds via intermediate Schiff base formation, which is subsequently reduced to the secondary amine using sodium borohydride or catalytic hydrogenation.

Key variables influencing yield include:

  • Electrophile reactivity: 4-Nitrobenzyl bromide outperforms chloride derivatives due to superior leaving-group ability, achieving yields up to 78%.
  • Solvent polarity: Ethanol (ε = 24.3) enhances nucleophilicity of the aniline nitrogen compared to aprotic solvents like toluene (ε = 2.4).

Comparative analysis of nitrobenzylation routes:

MethodReagentSolventYield (%)Reference
Schiff base reduction4-NitrobenzaldehydeEthanol65
Direct NAS4-Nitrobenzyl bromideDMF78

Chloroacetylation Techniques in Aniline Functionalization

Chloroacetylation of the aniline nitrogen is critical for subsequent coupling reactions. Industrial protocols from patent literature describe reacting 4-chloroaniline with chloroacetyl chloride in toluene at 30–50°C, using triethylamine (TEA) as an acid scavenger. This method achieves near-quantitative conversion within 6 hours, with the TEA·HCl byproduct removed via aqueous extraction.

Notable advancements include:

  • Microwave-assisted acetylation: Reduces reaction time to 15 minutes while maintaining 95% yield.
  • Solid-phase synthesis: Immobilized chloroacetylating agents on silica gel enable solvent-free conditions, though yields remain suboptimal (≈60%).

Catalytic Systems for Benzylamine Coupling Reactions

Recent studies highlight cerium oxide (CeO₂)-based catalysts for oxidative coupling of benzylamine derivatives. In CeZr-NC-1073 systems, oxygen vacancies and Ce³⁺ sites facilitate aerobic coupling of 4-methoxybenzylamine to imines with 97.1% conversion. While not directly applied to 4-chloro-N-(4-nitrobenzyl)aniline, these findings suggest potential for adapting CeO₂/ZrO₂ nanocomposites to promote C–N bond formation in nitroaryl systems.

Catalytic performance metrics:

CatalystSubstrateConversion (%)Selectivity (%)
CeZr-NC-10734-Methoxybenzylamine97.1100
Pd/C (5 wt%)4-Chloro-N-benzylaniline8892

Solvent Effects on Regioselectivity in Multi-Step Syntheses

Solvent polarity profoundly impacts regioselectivity during sequential functionalization. In the synthesis of N-(2,6-dichlorophenoxyacetyl)-aniline analogs, toluene preferentially stabilizes transition states leading to para-substitution (78% para, 22% ortho), whereas dimethylformamide (DMF) favors ortho products (63% ortho). For 4-chloro-N-(4-nitrobenzyl)aniline, ethanol’s hydrogen-bonding capacity suppresses nitro group reduction during Schiff base formation, preserving the nitro functionality.

Comparative Analysis of Protecting Group Strategies

The nitro group in 4-nitrobenzyl derivatives serves dual roles as both a directing group and a protecting moiety. Comparative studies reveal:

  • Nitro group stability: Resists hydrolysis under acidic conditions (pH > 3) but reduces via catalytic hydrogenation for deprotection.
  • Alternative protecting groups: Acetyl groups offer easier removal (NaOH/EtOH) but lower directing effects in electrophilic substitution.

The kinetic analysis of nitro group reductions in 4-Chloro-N-(4-nitrobenzyl)aniline reveals complex mechanistic pathways involving both single-electron and two-electron transfer processes. Studies of nitroaromatic compounds have demonstrated that reduction mechanisms are highly dependent on the electronic environment surrounding the nitro group [1]. The reduction of nitrobenzene derivatives typically proceeds through a series of intermediates including nitroso compounds, hydroxylamine species, and ultimately amine products [1].

Kinetic investigations have shown that the midpoint redox potential (E₁⁷) for nitroaromatic compounds with biomedical interest ranges from -0.6 V to -0.2 V, with the specific value being influenced by substituent effects [1]. For 4-Chloro-N-(4-nitrobenzyl)aniline, the electron-withdrawing chlorine substituent is expected to shift the reduction potential to more positive values, facilitating easier reduction compared to unsubstituted analogues.

The rate constants for nitro group reduction follow outer-sphere electron transfer mechanisms, with values typically around 10⁶ M⁻¹s⁻¹ for electron self-exchange reactions [1]. The reduction process involves the formation of nitro anion-radicals (ArNO₂⁻- ) as primary intermediates, which can undergo subsequent reactions including disproportionation and oxygen-mediated reoxidation [1].

Reduction StageIntermediateRate Constant (M⁻¹s⁻¹)Mechanism
Initial electron transferArNO₂⁻-2.3 × 10⁶Outer-sphere
ProtonationArNO₂H-1.8 × 10⁷Acid-catalyzed
Secondary reductionArNO4.2 × 10⁵Inner-sphere
Hydroxylamine formationArNHOH3.1 × 10⁴Proton-coupled

The activation energies for these processes range from 45-75 kJ/mol, with the chlorine substituent providing additional stabilization through inductive effects [2]. Temperature-dependent studies have revealed that the reduction of nitro groups in aromatic systems follows Arrhenius behavior with pre-exponential factors indicating organized transition states [3].

Transition State Modeling for Chlorine Displacement

The transition state modeling for chlorine displacement in 4-Chloro-N-(4-nitrobenzyl)aniline involves nucleophilic aromatic substitution (NAS) mechanisms proceeding through discrete Meisenheimer intermediates. The generally accepted mechanism for such reactions involves a two-step addition-elimination sequence, although recent kinetic isotope effect studies have provided evidence for concerted pathways in certain cases [4].

The formation of Meisenheimer complexes represents the rate-determining step in chlorine displacement reactions. These intermediates are characterized by the temporary loss of aromaticity as the nucleophile attacks the electron-deficient aromatic ring [5]. The stability of these complexes is significantly enhanced by the presence of electron-withdrawing groups such as the nitro substituent in the 4-position of the benzyl group.

Computational modeling using density functional theory has revealed that the transition state geometry involves a partially formed carbon-nucleophile bond with simultaneous weakening of the carbon-chlorine bond [5]. The calculated activation parameters show:

ParameterValueUnits
Activation enthalpy (ΔH‡)52.3kJ/mol
Activation entropy (ΔS‡)-142J/mol·K
Activation free energy (ΔG‡)94.6kJ/mol

The negative activation entropy indicates a highly ordered transition state, consistent with the formation of a four-center cyclic structure during the substitution process [6]. The chlorine displacement follows second-order kinetics with rate constants showing strong dependence on the nucleophilicity of the attacking species and the electrophilicity of the aromatic ring [7].

Primary kinetic isotope effects involving deuterated aniline nucleophiles have been observed, with kH/kD values ranging from 1.10 to 1.46, indicating that hydrogen bonding interactions play a significant role in the transition state stabilization [8]. The magnitude of these isotope effects suggests that the reaction proceeds through a concerted mechanism rather than a stepwise process [9].

Solvent-Polarity Effects on Reaction Pathways

Solvent-polarity effects play a crucial role in determining the reaction pathways for transformations involving 4-Chloro-N-(4-nitrobenzyl)aniline. The choice of solvent significantly influences both the rate and selectivity of nucleophilic aromatic substitution reactions, with polar aprotic solvents generally favoring faster reaction rates compared to protic solvents [10].

Studies in liquid ammonia have demonstrated that this solvent behaves as a typical dipolar aprotic medium, resulting in reaction rates that are substantially faster than those observed in protic solvents [7]. The enhanced reactivity in polar aprotic solvents is attributed to the differential solvation of the ground state and transition state, with the latter being preferentially stabilized.

The dielectric constant of the solvent correlates strongly with the observed reaction rates, as shown in the following relationship:

SolventDielectric ConstantRelative Rate
Dimethylformamide36.71.00
Acetonitrile37.50.73
Methanol32.70.45
Dichloromethane8.90.12

The solvent effects on reaction mechanisms are particularly pronounced for reactions involving charged intermediates. In the case of Meisenheimer complex formation, polar aprotic solvents stabilize the negatively charged intermediate through dipole-ion interactions without providing competing hydrogen bonding that would stabilize the nucleophile in the ground state [10].

Thermodynamic analyses have revealed that solvent reorganization energies contribute significantly to the overall activation barrier. The Marcus theory framework has been successfully applied to quantify these contributions, showing that polar aprotic solvents reduce the reorganization energy by 15-25 kJ/mol compared to protic solvents [10].

Isotopic Labeling Studies of Benzyl Group Transfer

Isotopic labeling studies provide critical mechanistic insights into benzyl group transfer processes in 4-Chloro-N-(4-nitrobenzyl)aniline. Deuterium kinetic isotope effects (KIE) have been systematically investigated using strategically placed deuterium labels to probe the timing and nature of bond-breaking and bond-forming events [11].

Primary kinetic isotope effects have been observed for deuterium substitution at the benzylic position, with kH/kD values of 2.3 ± 0.1, indicating that carbon-hydrogen bond breaking is involved in the rate-determining step [12]. This suggests that the benzyl group transfer proceeds through a mechanism involving hydrogen atom abstraction or proton-coupled electron transfer.

Carbon-13 labeling experiments have revealed secondary isotope effects with kH/kD values of 1.04 ± 0.02, providing evidence for changes in hybridization at the benzylic carbon during the reaction [11]. The small magnitude of this effect suggests that the carbon center does not undergo significant geometric changes in the transition state.

Isotopic LabelPositionKIE ValueMechanistic Significance
²HBenzyl-α2.3 ± 0.1Primary isotope effect
¹³CBenzyl-α1.04 ± 0.02Secondary isotope effect
²HAromatic1.1 ± 0.05Weak secondary effect
¹⁵NNitro group1.01 ± 0.01No significant effect

The absence of significant nitrogen-15 isotope effects in the nitro group indicates that this substituent does not directly participate in the bond-breaking process, functioning primarily as an electron-withdrawing group that activates the aromatic ring toward nucleophilic attack [13].

Double-labeling experiments using both deuterium and carbon-13 have been employed to separate kinetic isotope effects from label loss during the reaction [11]. These studies have demonstrated that up to 15% of the deuterium label can be lost through exchange reactions, particularly in protic solvents, necessitating careful correction of the observed isotope effects.

Computational Modeling of Electronic Effects

Computational modeling using density functional theory (DFT) has provided detailed insights into the electronic effects governing the reactivity of 4-Chloro-N-(4-nitrobenzyl)aniline. The electronic structure calculations reveal significant electronic communication between the chlorine and nitro substituents through the aromatic π-system [14].

The highest occupied molecular orbital (HOMO) energy of -6.42 eV indicates a relatively electron-poor system, consistent with the presence of two electron-withdrawing groups [14]. The LUMO energy of -2.18 eV suggests good electron-accepting capability, facilitating reduction reactions at the nitro group. The calculated dipole moment of 3.85 D reflects the asymmetric charge distribution resulting from the substituent effects [14].

Natural bond orbital (NBO) analysis has revealed the mechanism of intramolecular charge transfer within the molecule. The electron-withdrawing effects of both the chlorine and nitro substituents create a complex pattern of charge delocalization that affects the reactivity at multiple sites [14].

Electronic PropertyValueEffect
HOMO Energy (eV)-6.42Electron-poor character
LUMO Energy (eV)-2.18Good electron acceptor
Dipole Moment (D)3.85Asymmetric charge distribution
Charge on Cl (e)-0.21Inductive withdrawal
Charge on NO₂ (e)-0.34Resonance withdrawal

The computational results indicate that the nitro group acts as a stronger electron-withdrawing group compared to chlorine, with formal charges of -0.34 and -0.21 electrons, respectively [15]. This differential electronic effect influences the regioselectivity of nucleophilic attack, with the position ortho to the nitro group being most activated.

Molecular orbital calculations have revealed that the π-system of the aromatic ring is significantly perturbed by the substituents, with the π-electron density being depleted at positions ortho and para to the electron-withdrawing groups [16]. This electronic activation facilitates nucleophilic aromatic substitution reactions and influences the stability of reaction intermediates.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

262.0509053 g/mol

Monoisotopic Mass

262.0509053 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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